5-nitro-N-(4-methyl-2-pyridinyl)-2-furamide
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Overview
Description
5-nitro-N-(4-methyl-2-pyridinyl)-2-furamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a methyl group at the 4-position, a nitro group at the 5-position of the furan ring, and a carboxamide functional group. Its distinct molecular structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(4-methyl-2-pyridinyl)-2-furamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 4-methyl-2-pyridine, is nitrated to introduce the nitro group at the desired position.
Furan Ring Formation: The nitrated pyridine derivative is then reacted with a suitable furan precursor under controlled conditions to form the furan ring.
Carboxamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amidation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-(4-methyl-2-pyridinyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The pyridine and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the pyridine or furan rings.
Scientific Research Applications
5-nitro-N-(4-methyl-2-pyridinyl)-2-furamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating infections and cancer.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 5-nitro-N-(4-methyl-2-pyridinyl)-2-furamide exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a role in its activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-2-pyridinyl)-3-nitrobenzamide
- N-(4-methyl-2-pyridinyl)-2-phenoxyacetamide
- N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide
Uniqueness
5-nitro-N-(4-methyl-2-pyridinyl)-2-furamide is unique due to the presence of both a nitro group and a furan ring, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H9N3O4 |
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Molecular Weight |
247.21g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C11H9N3O4/c1-7-4-5-12-9(6-7)13-11(15)8-2-3-10(18-8)14(16)17/h2-6H,1H3,(H,12,13,15) |
InChI Key |
NNBAZVUVMQINHE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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